molecular formula C4H6NO5- B1263032 (3S)-3-hydroxy-L-aspartate(1-)

(3S)-3-hydroxy-L-aspartate(1-)

Cat. No.: B1263032
M. Wt: 148.09 g/mol
InChI Key: YYLQUHNPNCGKJQ-LWMBPPNESA-M
Attention: For research use only. Not for human or veterinary use.
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Description

(3S)-3-hydroxy-L-aspartate(1-) is conjugate base of (3S)-3-hydroxy-L-aspartic acid. It is a conjugate base of a (3S)-3-hydroxy-L-aspartic acid. It is an enantiomer of a (3R)-3-hydroxy-D-aspartate(1-).

Scientific Research Applications

Aspartate Transcarbamylase Binding and Inhibition

(Davies, Stark, & Vanaman, 1970) explored the binding of erythro-β-hydroxy-l-aspartate to the catalytic subunit of aspartate transcarbamylase from Escherichia coli. This compound, similar in structure to (3S)-3-hydroxy-L-aspartate, showed significant substrate activity for the enzyme, indicating a possible application in understanding enzyme specificity and inhibitor design.

Neurotransmission and Neurochemistry

(Balcar, Johnston, & Twitchin, 1977) discussed the inhibition of L-glutamate and L-aspartate uptake in rat brain slices by threo-3-hydroxyaspartate, a stereoisomer of (3S)-3-hydroxy-L-aspartate. This suggests potential applications in studying neurotransmitter uptake mechanisms in the CNS.

Enzymatic and Chemical Synthesis

(Andrés, Muñoz, Pedrosa, & Pérez-Encabo, 2003) demonstrated the diastereoselective synthesis of enantiopure β-amino-γ-hydroxy acids from L-aspartic acid, which is structurally related to (3S)-3-hydroxy-L-aspartate. This has implications in the synthesis of complex organic molecules and pharmaceuticals.

Aminopeptidase Inhibition

(Rich, Moon, & Harbeson, 1984) investigated the inhibition of aminopeptidases by compounds including (2S,3R)-3-amino-2-hydroxy-5-methylhexanoyl-L-valyl-L-valyl-L-aspartic acid, structurally similar to (3S)-3-hydroxy-L-aspartate. This research is relevant for understanding the modulation of enzymatic activity, potentially guiding the development of new therapeutics.

Metabolic Engineering

(Song, Lee, Ko, & Lee, 2015) described the metabolic engineering of Escherichia coli for the production of chemicals like 3-aminopropionic acid, starting from L-aspartic acid. The structural similarity to (3S)-3-hydroxy-L-aspartate suggests potential applications in biotechnological production processes.

Neurotransmitter System Analysis

(Balcar & Johnston, 1972) studied the specificity of high-affinity uptake systems for neurotransmitters like L-glutamate and L-aspartate in rat cerebral cortex, indicating potential applications in the study of neurotransmitter systems and synaptic function.

Crystallography and Structural Biology

(Lima, Khristoforov, Momany, & Phillips, 2006) analyzed the crystal structure of Homo sapiens kynureninase, an enzyme involved in the metabolism of L-kynurenine and related to the metabolism of aspartic acid derivatives like (3S)-3-hydroxy-L-aspartate. This is significant for understanding the structural basis of enzyme function.

Properties

Molecular Formula

C4H6NO5-

Molecular Weight

148.09 g/mol

IUPAC Name

(2S,3S)-2-azaniumyl-3-hydroxybutanedioate

InChI

InChI=1S/C4H7NO5/c5-1(3(7)8)2(6)4(9)10/h1-2,6H,5H2,(H,7,8)(H,9,10)/p-1/t1-,2-/m0/s1

InChI Key

YYLQUHNPNCGKJQ-LWMBPPNESA-M

Isomeric SMILES

[C@H]([C@@H](C(=O)[O-])O)(C(=O)[O-])[NH3+]

SMILES

C(C(C(=O)[O-])O)(C(=O)[O-])[NH3+]

Canonical SMILES

C(C(C(=O)[O-])O)(C(=O)[O-])[NH3+]

Origin of Product

United States

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